molecular formula C14H20Cl3N3 B2726495 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride CAS No. 2060053-10-1

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride

Cat. No.: B2726495
CAS No.: 2060053-10-1
M. Wt: 336.69
InChI Key: BUJAVHFLNUNUQC-UHFFFAOYSA-N
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Description

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the molecular formula C14H17N3.3HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and piperazine, a heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the alkylation of quinoline with piperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is unique due to its combined quinoline and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAVHFLNUNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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